molecular formula C14H10BrClN2O3 B11691629 N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide

N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11691629
M. Wt: 369.60 g/mol
InChI Key: GDHZCIHOGALSRY-REZTVBANSA-N
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Description

N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3-bromo-5-chloro-2-hydroxybenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide is unique due to the presence of both bromo and chloro substituents on the phenyl ring, which can enhance its reactivity and potential biological activity. The hydroxyl groups also contribute to its ability to form hydrogen bonds, increasing its stability and interaction with biological targets .

Properties

Molecular Formula

C14H10BrClN2O3

Molecular Weight

369.60 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C14H10BrClN2O3/c15-11-6-9(16)5-8(13(11)20)7-17-18-14(21)10-3-1-2-4-12(10)19/h1-7,19-20H,(H,18,21)/b17-7+

InChI Key

GDHZCIHOGALSRY-REZTVBANSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Br)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Br)O)O

Origin of Product

United States

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